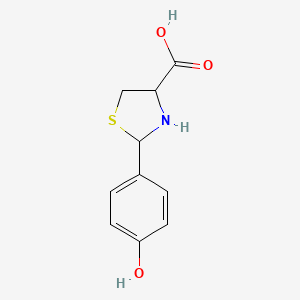

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 4-hydroxyphenyl substituent at the 2-position of the thiazolidine ring. This compound is synthesized via the condensation of L-cysteine with 4-hydroxybenzaldehyde under mild acidic conditions, forming a stable five-membered heterocyclic structure . Key physicochemical properties include a melting point of 161–164°C (consistent with literature values) and distinct NMR signals (e.g., δ 9.563 ppm for the phenolic -OH group) . Its stereochemistry is defined as (4R) in some derivatives, highlighting the role of chirality in biological activity .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316422 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69588-11-0 | |

| Record name | NSC303515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dérivé de thiazolidine 1 peut être synthétisé selon diverses méthodes, notamment les réactions multicomposants, les réactions « clic » et la nanocatalyse. Une approche courante implique la condensation de la cystéamine avec des aldéhydes dans des conditions physiologiques . Cette réaction est efficace et ne nécessite pas de catalyseur, ce qui la rend adaptée aux applications bioorthogonales .

Méthodes de production industrielle : Dans les milieux industriels, les dérivés de thiazolidine sont souvent produits en utilisant les principes de la chimie verte pour améliorer le rendement, la pureté et la sélectivité. Des méthodes telles que les réactions sans solvant et l’utilisation de liquides ioniques comme catalyseurs ont été utilisées pour obtenir des rendements élevés et des profils de réaction plus propres .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de thiazolidine 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir les dérivés de thiazolidine en sulfoxydes ou en sulfones.

Réduction : Les réactions de réduction peuvent conduire à la formation de dihydrothiazolidines.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dihydrothiazolidines.

Substitution : Divers dérivés de thiazolidine substitués.

4. Applications de la recherche scientifique

Le dérivé de thiazolidine 1 a une large gamme d’applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans l’inhibition enzymatique et comme sonde pour l’étude des voies biologiques.

Médecine : Exploré pour son potentiel comme agent anticancéreux, antimicrobien et anti-inflammatoire.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's mechanism includes the inhibition of bacterial enzymes such as MurB, which is essential for cell wall synthesis .

Anticancer Effects

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reveal that it possesses a low IC50 value, indicating high potency against cancer cells. For example, derivatives of thiazolidine-4-carboxylic acid have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Zebrafish Model

A notable study utilized zebrafish to assess the ultrastructural effects of this compound on testicular tissue. The results indicated that exposure to the compound led to significant mitochondrial degeneration and vacuolization in Sertoli and spermatogenic cells. This suggests potential reproductive toxicity and developmental delays in gametogenesis .

Synthesis and Characterization

The synthesis of this compound involves reacting l-cysteine with substituted benzaldehydes under specific conditions. The resulting product has been characterized using various spectroscopic methods, confirming its molecular structure and purity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at the phenolic or thiazolidine moieties can enhance its efficacy as an antibacterial or anticancer agent. Molecular docking studies have been employed to predict interactions with target proteins, facilitating the design of more potent derivatives .

Summary of Findings

Mécanisme D'action

Le mécanisme d’action du dérivé de thiazolidine 1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, les dérivés de thiazolidine peuvent moduler les voies de signalisation impliquées dans l’inflammation et la prolifération cellulaire .

Composés similaires :

Thiazolidine-2-thione : Connu pour son activité antimicrobienne.

Thiazolidinedione : Largement utilisés comme agents antidiabétiques en raison de leur capacité à activer le récepteur gamma activé par les proliférateurs de peroxysomes.

Thiazolidine-4-one : Étudié pour son potentiel comme inhibiteur de la principale protéase du SRAS-CoV-2.

Unicité : Le dérivé de thiazolidine 1 est unique en raison de ses diverses activités biologiques et de sa capacité à subir diverses réactions chimiques dans des conditions douces. Sa polyvalence dans les applications de synthèse et son potentiel en chimie médicinale en font un composé très précieux .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Thiazolidine Derivatives

Thiazolidine-4-carboxylic acids exhibit diverse biological activities depending on substituents at the 2-position. Below is a comparative analysis of structurally related compounds:

Impact of Substituent Position and Electronic Effects

- Hydroxyl Group Position: The 4-hydroxyphenyl derivative exhibits stronger antioxidant and tyrosinase inhibitory activity than its 2-hydroxyphenyl counterpart. This is attributed to better resonance stabilization of the phenolic -OH group in the para position, enhancing radical scavenging capacity .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)) show enhanced antibacterial activity due to increased electrophilicity, facilitating interactions with bacterial cell membranes .

- Steric and Stereochemical Effects : The (4R) configuration in certain derivatives improves binding to enzymatic targets, as seen in studies on chiral thiazolidines .

Pharmacological Activities

- Antimicrobial Activity : Nitro-substituted derivatives outperform hydroxyl- and methoxy-substituted analogs against methicillin-resistant Staphylococcus aureus (MRSA), with zones of inhibition comparable to ciprofloxacin (Table 2) .

- Antioxidant Potential: The 4-hydroxyphenyl derivative demonstrates superior radical scavenging (IC₅₀: 12.3 μM) compared to methoxy-substituted analogs, aligning with the phenolic -OH group’s role in redox reactions .

Table 2: Antimicrobial Activity Against MRSA

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| 2-(4-Nitrophenyl) derivative | 22 | |

| 2-(4-Hydroxyphenyl) derivative | 8 | |

| Ciprofloxacin (Control) | 25 |

Activité Biologique

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a hydroxyl group on the phenyl moiety, contributing to its biological activity. The structural formula is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This has implications for various metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Cell Proliferation Modulation : Studies indicate that it may influence cell proliferation rates in various cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies reveal that this compound effectively inhibits the growth of several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 20 to 50 µM across different cell lines, indicating moderate potency.

Case Studies

-

Zebrafish Model :

A study assessed the effects of the compound on zebrafish testicular tissue. Exposure to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) led to ultrastructural changes in Sertoli cells, including mitochondrial degeneration and increased autophagic vacuoles. These findings suggest potential reproductive toxicity at higher doses . -

Oxidative Stress Defense :

Another investigation highlighted the role of the compound in enhancing trophozoite growth in cultures while reducing intracellular ROS levels. This suggests its potential use in therapies aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

- Methodological Answer : Synthesis of thiazolidine-carboxylic acid derivatives typically involves condensation reactions between 4-hydroxyphenyl precursors (e.g., 4-hydroxybenzaldehyde) and cysteine derivatives, followed by cyclization. For example, analogous compounds utilize catalysts like palladium or copper in solvents such as DMF or toluene . Characterization via NMR (1H, 13C) and mass spectrometry is critical to confirm structural integrity. Cross-referencing spectral data with authoritative databases like NIST ensures accuracy .

Q. How should researchers handle safety and stability concerns during experimentation?

- Methodological Answer : Based on safety data for structurally related thiazolidines, personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats is essential. Store the compound in a cool, dry environment (< -20°C for long-term stability). In case of exposure, follow SDS guidelines for skin/eye rinsing and consult medical professionals .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) resolves the thiazolidine ring and hydroxyphenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). Compare results with published data for analogous compounds to validate findings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from variations in purity, enantiomeric composition, or assay conditions. To address this:

- Perform rigorous purification (e.g., HPLC, recrystallization) and quantify purity via chromatographic methods.

- Standardize bioassays (e.g., enzyme inhibition, cytotoxicity) using positive controls and replicate experiments.

- Investigate stereochemical effects using enantiomerically pure samples, as small structural changes in thiazolidines significantly impact activity .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of intermediate Schiff bases or kinetic resolution via enzymatic methods. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Evidence from related thiazolidines suggests that resolving agents like L-proline derivatives may improve stereochemical outcomes .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days).

- Analysis : Use HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life.

- Reference Standards : Compare degradation profiles with structurally stable analogs (e.g., 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid) to identify vulnerable functional groups .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to target proteins (e.g., enzymes in metabolic pathways). Validate predictions with in vitro assays, using analogs like biphenyl-4-carboxylic acid as benchmarks .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility : Re-measure solubility in buffered solutions (e.g., PBS, DMSO) using nephelometry or UV-Vis spectroscopy. Compare with analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to identify substituent effects .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies. Adjust formulation (e.g., prodrug strategies) to enhance absorption.

Tables for Key Data

| Property | Method | Reference Compound | Key Insight |

|---|---|---|---|

| Synthetic Yield | Catalytic cyclization | 6-(4-Chlorophenyl)oxazolo-pyridine | Palladium catalysts improve cyclization |

| Enantiomeric Purity | Chiral HPLC | (4R)-tetramethyl-thiazolidine | L-proline derivatives enhance ee |

| Stability (pH 7.4, 25°C) | Accelerated degradation | 3-(4-Hydroxyphenyl)adamantane acid | Carboxylic acid group prone to hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.